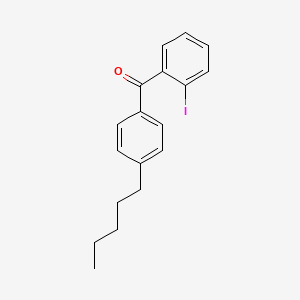

2-Iodo-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

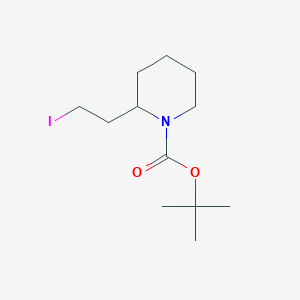

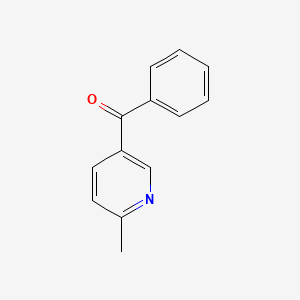

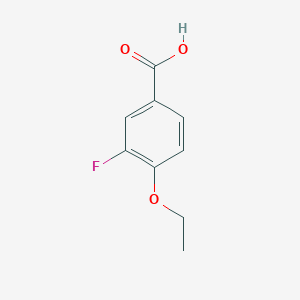

2-Iodo-4'-n-pentylbenzophenone is a chemical compound that is part of the benzophenone family. It is an organic compound with a molecular formula of C17H17IO. As a benzophenone, it is a colorless, crystalline solid that is soluble in organic solvents. It is used in a variety of scientific research applications, such as as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a fluorescent label.

Applications De Recherche Scientifique

Applications in Synthetic Chemistry

2-Iodo-4'-n-pentylbenzophenone and its derivatives find extensive applications in synthetic chemistry. The synthesis of highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides through electrophilic cyclization, where iodine compounds like I(2) are employed, demonstrates the utility of iodine derivatives in facilitating ring closure reactions and obtaining cyclized products in high yields (Schumacher et al., 2010). Furthermore, the conversion of building blocks like 2-(diphenylphosphanyl)phenyl 4-stannylbenzoate into 4-iodobenzoate for labeling biologically active molecules through the traceless Staudinger ligation showcases the role of iodine compounds in bioconjugation and labeling techniques (Mamat & Köckerling, 2014).

Applications in Material Science

Iodine derivatives are crucial in the synthesis of materials with specific properties. For instance, a homologous series of 4-(4-alkylphenylazo)phenols was prepared using Negishi coupling, where compounds like 4-(4-iodophenylazo)phenol play a significant role. These compounds are crucial for the synthesis of materials with enantiotropic nematic phases, underlining their importance in the field of liquid crystal technology (Johnson, Ringstrand & Kaszyński, 2009).

Applications in Catalysis and Chemical Transformations

The role of iodine compounds in catalysis and various chemical transformations is well-documented. The synthesis of carbazomycin B, where iodination plays a pivotal role, highlights the significance of iodine compounds in complex organic syntheses and transformations (Crich & Rumthao, 2004). Moreover, the chemistry of polyvalent iodine has seen extensive use in organic synthesis, particularly as reagents for various selective oxidative transformations, demonstrating the versatility of iodine compounds in chemical synthesis (Zhdankin & Stang, 2008).

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

The mode of action of 2-Iodo-4’-n-pentylbenzophenone involves its use as a building block in the synthesis of more complex molecules. It is used in reactions such as bromination, benzyl protection, and halogen exchange reactions . These reactions are essential in the creation of new compounds with potential applications in various fields.

Biochemical Pathways

Its role in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the final compounds it helps to create .

Pharmacokinetics

Its physical properties such as boiling point (4524±380 °C) and density (1390±006 g/cm3) have been predicted . These properties can influence its behavior in biological systems and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodo-4’-n-pentylbenzophenone’s action are largely dependent on the final compounds it helps to synthesize. As a building block in the synthesis of complex molecules, its effects can vary widely .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4’-n-pentylbenzophenone. For instance, the effects of solvents and ligands in halogen exchange reactions involving this compound have been studied in detail . Additionally, temperature and pressure conditions can affect its reactivity and the yield of the reactions it participates in .

Propriétés

IUPAC Name |

(2-iodophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWHCVHKKDVTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612485 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64358-28-7 |

Source

|

| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)